CCR5 Antagonism Potency Compared to Maraviroc in Calcium Flux Assays
The target compound exhibits micromolar CCR5 antagonist activity, quantified as an IC₅₀ of 9.2 µM in a calcium flux assay using MOLT4 cells expressing human CCR5 [1]. This contrasts sharply with the clinically approved CCR5 antagonist maraviroc, which demonstrates a reported IC₅₀ of ~3.3 nM under similar assay conditions [2]. The 2788-fold difference in potency positions CAS 743444-59-9 as a tool compound for studying CCR5 engagement, not as a clinical candidate surrogate.
| Evidence Dimension | CCR5 antagonism potency |
|---|---|
| Target Compound Data | IC₅₀ = 9.2 µM (9200 nM) |
| Comparator Or Baseline | Maraviroc: IC₅₀ = ~3.3 nM |
| Quantified Difference | 2788-fold less potent |
| Conditions | Human MOLT4 cells, CCL5-induced calcium mobilization, Fluor-4 assay [1]; Maraviroc data from similar calcium flux assays |
Why This Matters
This 2788-fold potency gap precludes using CAS 743444-59-9 as a maraviroc replacement; its procurement value lies in its utility as a structurally distinct, low-potency comparator for probing binding pocket occupancy.
- [1] BindingDB. Antagonist activity at CCR5 receptor expressed in human MOLT4 cells assessed as inhibition of CCL5-induced calcium mobilization after 1 hr by Fluor-4. IC₅₀ = 9.20E+3 nM. View Source
- [2] Dorr, P., et al. (2005). Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5 with broad-spectrum anti-HIV-1 activity. Antimicrobial Agents and Chemotherapy, 49(11), 4721–4732. View Source
